![molecular formula C6H8N2O2S B2834231 Methyl 2-(5-methyl-1,3,4-thiadiazol-2-yl)acetate CAS No. 2109409-90-5](/img/structure/B2834231.png)
Methyl 2-(5-methyl-1,3,4-thiadiazol-2-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 2-(5-methyl-1,3,4-thiadiazol-2-yl)acetate” is a derivative of 1,3,4-thiadiazole . Thiadiazole derivatives have been the subject of considerable interest for designing new antitumor agents . They have shown a wide range of therapeutic activities like antimicrobial, antifungal, antimycobacterial, analgesic, anti-inflammatory, antipsychotic, antidepressant, anticonvulsant, and anti-leishmanial .
Synthesis Analysis
The synthesis of 1,3,4-thiadiazole derivatives involves the reaction of 2-amino-5-methyl-1,3,4-thiadiazole with suitable solvents . For example, N4-(5-methyl-1,3,4-thiadiazol-2-yl)thiazole-2,4-diamine derivatives have been synthesized by the reaction of 2-amino-5-methyl-1,3,4-thiadiazole and chloroaecetylchloride with suitable solvent, then cyclized with thiourea at reflux temperature in methanol .Scientific Research Applications
- The 1,3,4-thiadiazole motif is known for its potential as an anticancer agent . Researchers have explored derivatives of this compound for their ability to inhibit cancer cell growth and induce apoptosis. Methyl 2-(5-methyl-1,3,4-thiadiazol-2-yl)acetate may exhibit promising anticancer activity, making it an interesting target for further investigation.
- Thiazole derivatives, including 1,3,4-thiadiazoles, have demonstrated antimicrobial properties . Methyl 2-(5-methyl-1,3,4-thiadiazol-2-yl)acetate could potentially serve as an antimicrobial agent, contributing to the fight against bacterial pathogens.
- The 1,3,4-thiadiazole scaffold has been explored for its antiepileptic effects . Researchers investigate compounds like Methyl 2-(5-methyl-1,3,4-thiadiazol-2-yl)acetate to understand their impact on neuronal activity and seizure control.
- Derivatives of 1,3,4-thiadiazole serve as ligands for metal complexes . Methyl 2-(5-methyl-1,3,4-thiadiazol-2-yl)acetate could potentially coordinate with metal ions, leading to interesting applications in catalysis or materials science.
- Researchers have utilized 1,3,4-thiadiazole derivatives in chelating resins . These resins find applications in metal ion removal, water purification, and environmental remediation. Methyl 2-(5-methyl-1,3,4-thiadiazol-2-yl)acetate might contribute to the development of efficient chelating materials.
- Beyond biological applications, 1,3,4-thiadiazole derivatives have been employed in the synthesis of azo dyes and as lubricant additives . Methyl 2-(5-methyl-1,3,4-thiadiazol-2-yl)acetate could play a role in these industrial contexts.
Anticancer Properties
Antimicrobial Activity
Antiepileptic Research
Metal Complex Ligands
Chelating Resins
Azo Dyes and Lubricant Additives
Future Directions
The future directions for research on “Methyl 2-(5-methyl-1,3,4-thiadiazol-2-yl)acetate” and related compounds could involve further exploration of their therapeutic potential. Given their wide range of activities, these compounds could be investigated for potential applications in treating various diseases, including cancer .
properties
IUPAC Name |
methyl 2-(5-methyl-1,3,4-thiadiazol-2-yl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2S/c1-4-7-8-5(11-4)3-6(9)10-2/h3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASORTTCEDZBERK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)CC(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(5-methyl-1,3,4-thiadiazol-2-yl)acetate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.